molecular formula C17H11NO B188336 Naphth[1,2-d]oxazole, 2-phenyl- CAS No. 3574-02-5

Naphth[1,2-d]oxazole, 2-phenyl-

Cat. No. B188336
CAS RN: 3574-02-5
M. Wt: 245.27 g/mol
InChI Key: IXRXDHFSMJQNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphth[1,2-d]oxazole, 2-phenyl- is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. It is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in the ring. Naphth[1,2-d]oxazole, 2-phenyl- has been synthesized through various methods and has shown promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of Naphth[1,2-d]oxazole, 2-phenyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

Naphth[1,2-d]oxazole, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, it has been shown to inhibit the growth of cancer cells and reduce the viability of various microorganisms.

Advantages And Limitations For Lab Experiments

The advantages of using Naphth[1,2-d]oxazole, 2-phenyl- in lab experiments include its potential applications in various scientific research fields, its relatively simple synthesis method, and its ability to inhibit specific enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Naphth[1,2-d]oxazole, 2-phenyl-. One direction is to further investigate its potential applications in cancer therapy and to develop more potent derivatives. Another direction is to study its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific inhibitors of its target enzymes and signaling pathways.

Synthesis Methods

The synthesis of Naphth[1,2-d]oxazole, 2-phenyl- has been achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromo-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield Naphth[1,2-d]oxazole, 2-phenyl-. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Naphth[1,2-d]oxazole, 2-phenyl- has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various microorganisms.

properties

CAS RN

3574-02-5

Product Name

Naphth[1,2-d]oxazole, 2-phenyl-

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-phenylbenzo[e][1,3]benzoxazole

InChI

InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H

InChI Key

IXRXDHFSMJQNMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43

Other CAS RN

3574-02-5

Origin of Product

United States

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